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Compound of Interest

Compound Name: N-acetyl CCK-(26-30) amide

Cat. No.: B3026336

Get Quote

Cholecystokinin (CCK) is a pleiotropic peptide hormone and neurotransmitter integral to

gastrointestinal physiology and central nervous system function. Its biological actions, ranging

from regulating digestion and satiety to modulating anxiety and pain, are mediated through two

G protein-coupled receptors (GPCRs): CCK1R and CCK2R.[1] The development of receptor-

selective ligands is paramount for dissecting the nuanced roles of these receptor subtypes and

for exploring their therapeutic potential.

This guide focuses on a specific, synthetically modified fragment of the native CCK peptide: N-
acetyl CCK-(26-30) amide (CAS No. 89911-69-3). This pentapeptide fragment, derived from

the C-terminal region of CCK, serves as a valuable tool for researchers. Its modifications—N-

terminal acetylation and C-terminal amidation—are common strategies in medicinal chemistry

to enhance stability and modulate activity. This document provides a comprehensive technical

overview of its structure, mechanism of action, biological context, and practical experimental

applications to empower researchers in their exploration of the CCK system.

Core Molecular Profile and Structural Rationale
N-acetyl CCK-(26-30) amide is a precisely defined molecule designed for probing CCK

receptor function. Its identity is rooted in its specific amino acid sequence and terminal
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modifications.

Physicochemical Characteristics
A summary of the core identifiers for this compound is presented below.

Property Value Source(s)

CAS Number 89911-69-3 [2][3][4]

Molecular Formula C₃₃H₄₁N₇O₁₂S₂ [3][4]

Molecular Weight 791.85 g/mol [3][4]

Sequence
Ac-Asp-Tyr(SO₃H)-Met-Gly-

Trp-NH₂
[3]

Analysis of Structural Features
The functionality of this peptide is a direct consequence of its chemical architecture.

The Pentapeptide Core (Asp-Tyr(SO₃H)-Met-Gly-Trp): This sequence is a fragment of the

full-length CCK peptide. The structure-activity relationship of CCK is well-defined; the C-

terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH₂) is the minimal fragment required for

CCK2R binding and activity, while the C-terminal heptapeptide containing a sulfated tyrosine

is essential for high-affinity binding to the CCK1R.[5] This pentapeptide contains key

residues from this active region.

Sulfated Tyrosine (Tyr(SO₃H)): The sulfate ester on the tyrosine residue is a critical post-

translational modification for high-affinity interaction with the CCK1 receptor. Its presence or

absence is a primary determinant of receptor selectivity between CCK1R and CCK2R.[1][5]

N-terminal Acetylation (Ac-): The addition of an acetyl group to the N-terminal aspartic acid

neutralizes the positive charge of the free amine. This modification can protect the peptide

from degradation by aminopeptidases and may alter its binding conformation and membrane

permeability.

C-terminal Amidation (-NH₂): The replacement of the C-terminal carboxyl group with an

amide is crucial. It removes the negative charge and mimics the structure of the native CCK
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peptide. This feature is vital for receptor recognition and biological activity at CCK receptors.

[6]

Mechanism of Action: Modulating CCK Receptor
Signaling
N-acetyl CCK-(26-30) amide is classified as a CCK receptor antagonist.[2][4][7] An antagonist

binds to a receptor but does not provoke the conformational change required for signal

transduction. Instead, it occupies the binding site, thereby blocking the endogenous ligand

(CCK) or other agonists from activating the receptor.

It is important to note that some early studies reported inactivity for this specific fragment in

certain binding assays.[6] However, other reports on related fragments suggest antagonist

properties, and commercial suppliers consistently classify it as an antagonist.[6][7] This

highlights a key aspect of pharmacology: a compound's activity can be context-dependent

(assay conditions, receptor source). The prevailing view, however, supports its function as a

tool for blocking CCK-mediated effects.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.researchgate.net/publication/229875004_Synthesis_and_biological_activities_of_some_cholecystokinin_analogues_substituted_in_position_29_by_a_b-alanine
https://www.benchchem.com/product/b3026336/docs?utm_src=pdf-body#foreword-deconstructing-a-key-neuromodulator-fragment
https://www.medchemexpress.com/n-acetyl-cck-26-30-amide.html
https://www.invivochem.cn/product/V71611
https://www.medchemexpress.com/search.html?q=N-acetyl%20CCK-(26-30)%20amide&ft=&fa=&fp=
https://www.researchgate.net/publication/229875004_Synthesis_and_biological_activities_of_some_cholecystokinin_analogues_substituted_in_position_29_by_a_b-alanine
https://www.researchgate.net/publication/229875004_Synthesis_and_biological_activities_of_some_cholecystokinin_analogues_substituted_in_position_29_by_a_b-alanine
https://www.medchemexpress.com/search.html?q=N-acetyl%20CCK-(26-30)%20amide&ft=&fa=&fp=
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026336?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

CCK Receptor (GPCR)

Extracellular

Intracellular

G-Protein
(Inactive)

Couples

CCK (Agonist)

Binds &
Activates

N-acetyl
CCK-(26-30) amide

(Antagonist)

Binds &
Blocks

G-Protein
(Active)

Activation

Downstream
Signaling

Initiates

Click to download full resolution via product page

Caption: Agonist vs. Antagonist action at a CCK receptor.

The Landscape of CCK-Mediated Signaling
By blocking CCK receptors, N-acetyl CCK-(26-30) amide prevents the initiation of a complex

network of intracellular signaling pathways. Understanding these pathways is crucial for

interpreting the functional consequences of its use. CCK receptors primarily couple through

Gαq and Gαs proteins to activate multiple effector systems.[8][9]

Gq/Phospholipase C Pathway: This is the canonical pathway for CCK receptors. Activation of

Gαq stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃

triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C

(PKC).[8][10]
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Mitogen-Activated Protein Kinase (MAPK) Cascades: CCK receptor activation can trigger all

three major MAPK pathways: ERK, JNK, and p38 MAPK. These pathways are critical for

regulating gene expression, cell growth, and stress responses.[8][11]

PI3K/Akt Pathway: This pathway, crucial for cell survival and protein synthesis, is also

engaged by CCK receptors and can lead to the activation of the mammalian target of

rapamycin (mTOR).[8]
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Caption: Key intracellular signaling pathways activated by CCK receptors.
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Key Research Applications and Biological Context
The utility of a CCK antagonist like N-acetyl CCK-(26-30) amide spans several areas of

neurobiology and pharmacology.

Research Area
Role of CCK
System

Application of an
Antagonist

Key References

Nociception (Pain)

CCK acts as a pro-

nociceptive agent and

an endogenous

antagonist of opioid-

induced analgesia. It

contributes to

hyperalgesia and

opioid tolerance.

To investigate the

potential for

enhancing opioid

analgesia, preventing

or reversing opioid

tolerance, and treating

neuropathic or

inflammatory pain

states.

[12][13]

Anxiety & Fear

CCK, particularly

through CCK2R in

limbic brain areas like

the amygdala, is

strongly anxiogenic.

CCK agonists can

induce panic attacks

in humans.

To explore anxiolytic

(anxiety-reducing)

effects and to dissect

the neurocircuitry of

fear and anxiety.

[14][15][16]

Gastrointestinal

Motility

CCK regulates

gallbladder

contraction,

pancreatic enzyme

secretion, and gastric

emptying, contributing

to the feeling of

satiety.

To study motility

disorders,

pancreatitis, and the

mechanisms of

appetite control.

[10][17]

Field-Proven Experimental Protocols
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The following protocols provide a validated framework for characterizing the interaction of N-
acetyl CCK-(26-30) amide with its target receptors.

Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the compound for CCK1 and CCK2

receptors.

Methodology:

Preparation of Membranes: Homogenize tissues or cultured cells expressing the CCK

receptor of interest (e.g., rat pancreas for CCK1R, CHO cells transfected with CCK2R) in a

cold buffer. Centrifuge to pellet the membranes and resuspend in an assay buffer.

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration

of a high-affinity radioligand (e.g., ¹²⁵I-CCK-8), and varying concentrations of the unlabeled

test compound (N-acetyl CCK-(26-30) amide).

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time

to reach equilibrium (e.g., 60 minutes).

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate

bound from free radioligand. Wash the filters quickly with cold buffer to reduce non-specific

binding.

Quantification: Measure the radioactivity retained on each filter using a gamma counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration. Use non-linear regression to fit the data to a one-site competition model and

calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vitro Functional Assay (Calcium
Mobilization)
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Objective: To functionally characterize the compound as an antagonist by measuring its ability

to block agonist-induced intracellular calcium release.

Methodology:

Cell Preparation: Culture cells stably expressing the CCK receptor of interest (e.g., HEK293-

CCK2R).

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4

AM or Fura-2 AM) according to the manufacturer's protocol.

Antagonist Pre-incubation: Add varying concentrations of N-acetyl CCK-(26-30) amide to

the wells and incubate for a short period (e.g., 15-30 minutes) to allow for receptor binding.

Agonist Challenge: Add a fixed concentration of a known CCK agonist (e.g., CCK-8, at its

EC₈₀ concentration) to stimulate the cells.

Signal Detection: Immediately measure the change in fluorescence intensity over time using

a plate reader equipped for fluorescence detection. The signal corresponds to the change in

intracellular calcium concentration.

Data Analysis: For each concentration of the antagonist, calculate the peak fluorescence

response following agonist addition. Plot the response as a percentage of the control

(agonist alone) against the logarithm of the antagonist concentration. Fit the data to a dose-

response inhibition curve to determine the IC₅₀.

Caption: Workflow for a calcium mobilization functional assay.

Synthesis and Quality Control
Synthesis: N-acetyl CCK-(26-30) amide is synthesized using standard solid-phase peptide

synthesis (SPPS) techniques, typically employing Fmoc chemistry. Key steps include the

sequential coupling of protected amino acids to a resin, followed by N-terminal acetylation, and

finally, cleavage from the resin and global deprotection. Sulfation of the tyrosine residue is a

critical step that can be performed either on-resin or post-synthesis.

Characterization and Quality Control:
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Purity: The purity of the final peptide is assessed by reverse-phase high-performance liquid

chromatography (RP-HPLC), which separates the target peptide from any synthesis-related

impurities.

Identity: The molecular weight and identity of the peptide are confirmed using mass

spectrometry (e.g., ESI-MS or MALDI-TOF).

Conclusion and Future Perspectives
N-acetyl CCK-(26-30) amide (CAS 89911-69-3) is more than just a catalog peptide; it is a

specialized tool for the precise interrogation of the cholecystokinin system. Its value lies in its

ability to antagonize CCK receptors, thereby enabling researchers to block specific

physiological pathways involved in pain, anxiety, and metabolism.

Future research utilizing this and similar fragments will continue to refine our understanding of

CCK receptor subtype function in distinct neuronal circuits and peripheral tissues. Elucidating

the precise selectivity profile of this fragment for CCK1R versus CCK2R remains a key area for

investigation. As our knowledge of the complex roles of the CCK system in pathophysiology

grows, such targeted pharmacological tools will be indispensable in the quest for novel

therapeutic strategies for a range of human disorders.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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